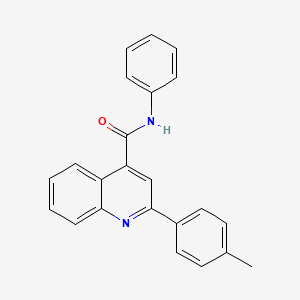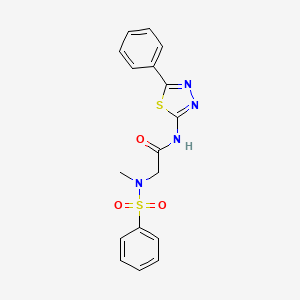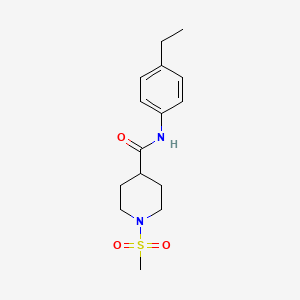![molecular formula C17H18N2O2S B5757059 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly referred to as DMABN, is a chemical compound that has been the subject of scientific research due to its potential for use in various applications.
作用机制
DMABN acts as a thiol-specific fluorescent probe by reacting with thiols to form a highly fluorescent product. The mechanism of action involves the nucleophilic attack of the thiol group on the carbon disulfide moiety of DMABN, leading to the formation of a thioamide linkage and the release of carbon dioxide. This reaction results in a significant increase in fluorescence intensity, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
DMABN has been shown to have low toxicity and high selectivity towards thiols, making it a promising candidate for use in biological systems. Its fluorescent properties allow for the visualization and detection of thiols in real-time, providing insights into their role in various cellular processes. Additionally, DMABN has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of DMABN is its high selectivity towards thiols, allowing for the detection of these important biomolecules in biological systems. Its fluorescent properties also make it an ideal candidate for real-time imaging of thiols. However, one limitation of DMABN is its sensitivity to pH changes, which can affect its fluorescence intensity. Additionally, DMABN may not be suitable for use in vivo due to its potential toxicity.
未来方向
There are several potential future directions for DMABN research. One direction is the development of new derivatives of DMABN with improved selectivity and sensitivity towards thiols. Another direction is the investigation of DMABN's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMABN's antimicrobial properties could be further explored for the development of new antibiotics. Finally, the use of DMABN as a fluorescent probe for the detection of thiols in vivo could be investigated, potentially leading to new insights into their role in disease states.
Conclusion:
In conclusion, DMABN is a promising compound that has been the subject of scientific research due to its potential use in various applications. Its high selectivity towards thiols and fluorescent properties make it an ideal candidate for use in biological systems. DMABN's potential use in cancer therapy and antimicrobial properties make it an exciting area of research for the future.
合成方法
DMABN can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with carbon disulfide, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain DMABN in its pure form.
科学研究应用
DMABN has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a role in various cellular processes, and their detection is crucial for understanding their role in disease states. DMABN has also been investigated for its antimicrobial properties, as well as its potential use in cancer therapy.
属性
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-8-14(9-12(11)2)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVAZEOUEJYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

